2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-
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Overview
Description
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.3762 g/mol . This compound is also known by other names such as Auraptene and 7-Geranyloxycoumarin . It is a naturally occurring coumarin derivative found in various citrus fruits and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- typically involves the reaction of 7-hydroxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity. This could involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the geranyl moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro derivatives, and various substituted coumarins.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: This compound exhibits anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a simpler structure and similar biological activities.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory properties.
Scopoletin: Another coumarin derivative with potential therapeutic applications.
Uniqueness
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- is unique due to its geranyl moiety, which enhances its lipophilicity and biological activity compared to other coumarin derivatives. This structural feature allows it to interact more effectively with lipid membranes and cellular targets, making it a promising candidate for drug development and other applications .
Properties
IUPAC Name |
7-(3,7-dimethylocta-2,6-dienoxy)-5-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBVONLAJRGOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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